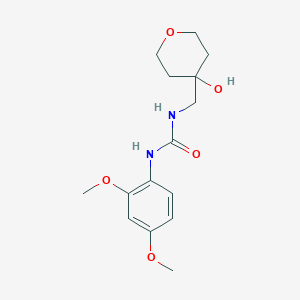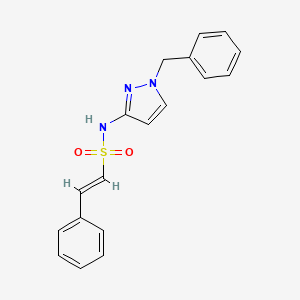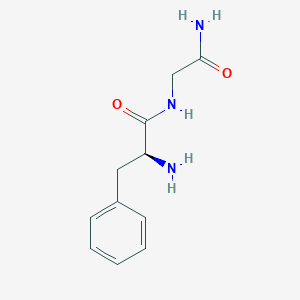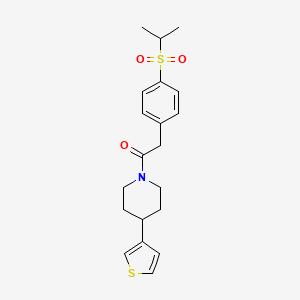
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogel Applications in Drug Delivery and Tissue Engineering
Research on compounds like "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" forms hydrogels in various acids, demonstrating the role of specific functional groups in tuning physical properties of gels for potential applications in drug delivery and tissue engineering. The ability to control the morphology and rheology of these gels by altering the anion identity showcases the importance of molecular design in developing new materials for biomedical applications (Lloyd & Steed, 2011).
Crystal Structure Analysis for Herbicide Development
The study of "azimsulfuron," a sulfonylurea herbicide, through crystal structure analysis, underlines the significance of understanding molecular geometry for the development of agricultural chemicals. This research could inform the design and optimization of new compounds for selective herbicidal activity, emphasizing the role of crystallography in developing more effective and environmentally safe pesticides (Jeon et al., 2015).
Anticancer Agent Development
Research into the synthesis and biological evaluation of "1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives" as new anticancer agents highlights the therapeutic potential of urea derivatives in medicine. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that the manipulation of urea-based structures could lead to the development of novel treatments for cancer (Feng et al., 2020).
Synthesis of Electrocromic Materials
The creation of electrochromic materials employing pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives, showcases the application of specific chemical structures in the development of devices that change color in response to electrical input. Such materials have potential uses in smart windows, displays, and energy-efficient coatings, illustrating the impact of chemical synthesis on advancing materials science (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYTJYRAMMDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)


amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)

